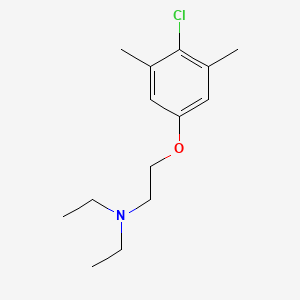
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, also known as DMPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its diverse biological activities. DMPP has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine exerts its biological effects by targeting specific proteins and signaling pathways involved in cell growth, proliferation, and survival. One of the key targets of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is the protein kinase B (AKT) signaling pathway, which plays a critical role in regulating cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and metastasis, and antifungal and antiviral activities. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to modulate the expression of various genes involved in cell survival and proliferation, suggesting that it may have broad therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in lab experiments is its diverse biological activities, which make it a versatile tool for studying various cellular processes and disease states. However, one limitation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is its relatively low solubility in water, which can complicate its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine, including:
1. Development of new 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine derivatives with improved solubility and bioavailability for use in therapeutic applications.
2. Investigation of the mechanisms underlying 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine's antifungal and antiviral activities, with the goal of developing new antifungal and antiviral agents.
3. Exploration of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in combination with other anticancer agents to enhance their efficacy and reduce side effects.
4. Investigation of the potential use of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in other disease states, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is a promising candidate for the development of new therapeutic agents due to its diverse biological activities and potential use in cancer therapy. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential use in other disease states.
Synthesis Methods
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can be synthesized through a multistep process involving the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenylacetonitrile, followed by cyclization with phenoxyacetyl chloride. The resulting product is then subjected to further purification to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine in high yield and purity.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has been extensively studied for its potential use in cancer therapy. Research has shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)25(24-15)19-14-20(26-18-11-7-4-8-12-18)23-21(22-19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNNKYBCNYGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)






![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)


![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)